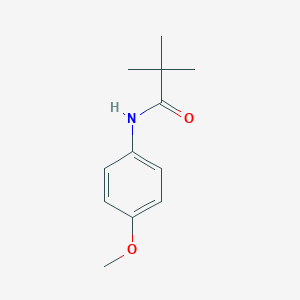
N-(4-Methoxyphenyl)-2,2-dimethylpropanamide
Cat. No. B181529
Key on ui cas rn:
56619-94-4
M. Wt: 207.27 g/mol
InChI Key: JFRWTFVXZCJZKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04287201
Procedure details


To N-pivaloylanisidine (4.14 g, 0.02 mole) in freshly distilled THF (60 ml) under nitrogen is added 2.3 N butyllithium in hexane (23 ml) at 0° C. and the resultant solution is stirred at 0° C. for 2 hours. Ethylene oxide (liquid, 1.6 ml) is added and the reaction mixture is stirred for an hour at 0° C. and then an additional hour at ambient temperature. Acetic acid (2 ml) and water (30 ml) are added to quench the reaction. The THF is evaporated in vacuo and the aqueous mixture is extracted with ether (2×30 ml). The extracts are combined, washed with 5% sodium bicarbonate solution, brine, dried over sodium sulfate and concentrated to 5.42 g of crystalline material. Recrystallization from n-butyl chloride (13 ml) gives 3.46 g (69%) of 2-(2-hydroxyethyl)-3-pivalamidoanisole, m.p. 118°-119.5° C.




[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Yield
69%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([NH:7][C:8]1[CH:15]=[CH:14][C:11](OC)=[CH:10][CH:9]=1)(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].C1C[O:19][CH2:18][CH2:17]1.C([Li])CCC.C1[O:28][CH2:27]1>CCCCCC.O.C(O)(=O)C>[OH:19][CH2:18][CH2:17][C:9]1[C:8]([NH:7][C:1](=[O:6])[C:2]([CH3:3])([CH3:4])[CH3:5])=[CH:15][CH:14]=[CH:11][C:10]=1[O:28][CH3:27]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.14 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)(C)C)(=O)NC1=CC=C(OC)C=C1
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
23 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Step Two
[Compound]
|
Name
|
resultant solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
1.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CO1
|
Step Four
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture is stirred for an hour at 0° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at ambient temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to quench
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The THF is evaporated in vacuo
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous mixture is extracted with ether (2×30 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 5% sodium bicarbonate solution, brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to 5.42 g of crystalline material
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization from n-butyl chloride (13 ml)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCCC1=C(C=CC=C1NC(C(C)(C)C)=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.46 g | |
| YIELD: PERCENTYIELD | 69% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
